molecular formula C7H9ClO4 B1334950 Ethyl 3-chloro-2,4-dioxopentanoate CAS No. 34959-81-4

Ethyl 3-chloro-2,4-dioxopentanoate

Cat. No.: B1334950
CAS No.: 34959-81-4
M. Wt: 192.6 g/mol
InChI Key: KJXBRTITCZOHRP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,4-dioxopentanoate is an organic compound with the molecular formula C7H9ClO4. It is a colorless liquid that is soluble in common organic solvents such as ethers, alcohols, and ketones, but is almost insoluble in water . This compound is commonly used as an intermediate in organic synthesis.

Preparation Methods

Ethyl 3-chloro-2,4-dioxopentanoate can be synthesized through the reaction of ethyl pyruvate with chloroacetic acid. The synthetic route involves the following steps :

  • Under an inert atmosphere, ethyl pyruvate is slowly added to a mixture of chloroacetic acid.
  • The mixture is stirred at an appropriate temperature for several hours to ensure complete reaction.
  • The reaction mixture is then extracted and purified to obtain this compound.

Industrial production methods typically follow similar procedures but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-chloro-2,4-dioxopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form the corresponding carboxylic acid and alcohol.

    Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-chloro-2,4-dioxopentanoate is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2,4-dioxopentanoate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds.

Comparison with Similar Compounds

Ethyl 3-chloro-2,4-dioxopentanoate can be compared with similar compounds such as:

    Ethyl 2-chloro-3-oxobutanoate: Similar in structure but with different reactivity due to the position of the chlorine atom.

    Ethyl 3-bromo-2,4-dioxopentanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 3-chloro-2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBRTITCZOHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388308
Record name ethyl 3-chloro-2,4-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34959-81-4
Record name ethyl 3-chloro-2,4-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-chloro-2,4-dioxopentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of sulfuryl chloride (7.08 g, 52 mmol) in 15 mL of CH2Cl2 was added dropwise to a solution of ethyl 2,4-dioxovalerate (7.91 g, 40 mmol) in 125 ml of CH2Cl2 at room temperature. After three hours TLC analysis indicated that all of the starting material had been consumed. The reaction mixture was washed with H2O (2×100 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 7.84 g (81% yield) of the desired product as and orange oil: 1H NMR (CDCl3) 67 14.4 (bs, 1H), 5.4 (s, 1H), 4.4-4.3 (m, 4H), 2.5 (s, 3H), 2.4 (s, 3H), 1.4-1.35 (s, 6H) for a 1:1 mixture of tautomers.
Quantity
7.08 g
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-chloro-2,4-dioxopentanoate
Reactant of Route 2
Ethyl 3-chloro-2,4-dioxopentanoate
Reactant of Route 3
Ethyl 3-chloro-2,4-dioxopentanoate
Reactant of Route 4
Ethyl 3-chloro-2,4-dioxopentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-chloro-2,4-dioxopentanoate
Reactant of Route 6
Ethyl 3-chloro-2,4-dioxopentanoate

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